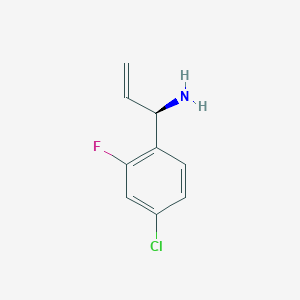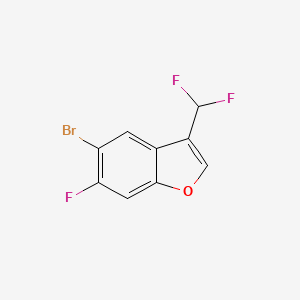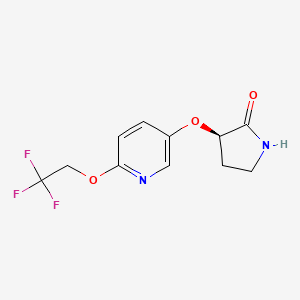
(R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidin-2-one core with a pyridin-3-yl ether substituent, which is further modified with a trifluoroethoxy group. The presence of the trifluoroethoxy group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridin-3-yl Ether Substituent: This step involves the nucleophilic substitution of a suitable pyridine derivative with the pyrrolidin-2-one core.
Addition of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction using a trifluoroethanol derivative and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-one core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidin-2-one core, resulting in reduced analogs.
Substitution: The trifluoroethoxy group and the pyridin-3-yl ether substituent can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the pyrrolidin-2-one core facilitates its interaction with biological macromolecules. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((6-Methoxypyridin-3-YL)oxy)pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
®-3-((6-Ethoxypyridin-3-YL)oxy)pyrrolidin-2-one: Features an ethoxy group in place of the trifluoroethoxy group.
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)piperidin-2-one: Contains a piperidin-2-one core instead of a pyrrolidin-2-one core.
Uniqueness
The presence of the trifluoroethoxy group in ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Eigenschaften
Molekularformel |
C11H11F3N2O3 |
|---|---|
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
(3R)-3-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)6-18-9-2-1-7(5-16-9)19-8-3-4-15-10(8)17/h1-2,5,8H,3-4,6H2,(H,15,17)/t8-/m1/s1 |
InChI-Schlüssel |
RYZLCGIMRRJAGT-MRVPVSSYSA-N |
Isomerische SMILES |
C1CNC(=O)[C@@H]1OC2=CN=C(C=C2)OCC(F)(F)F |
Kanonische SMILES |
C1CNC(=O)C1OC2=CN=C(C=C2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


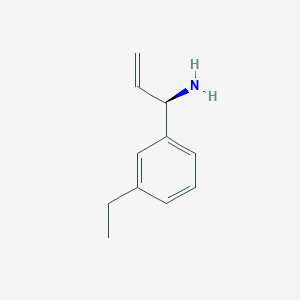
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)
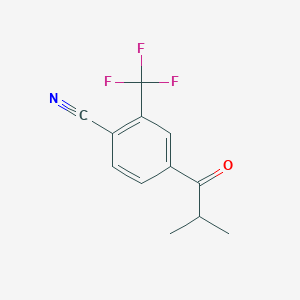
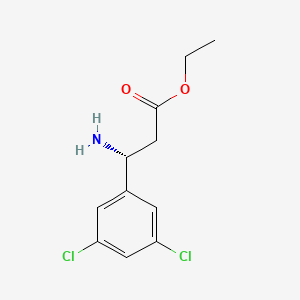
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

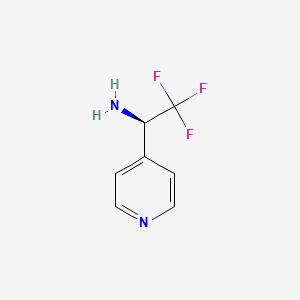
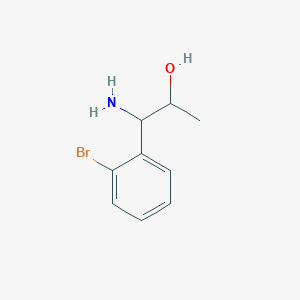

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)

